molecular formula C6H10N2O B2583601 (1,4-Dimethyl-1H-pyrazol-3-YL)methanol CAS No. 881008-97-5

(1,4-Dimethyl-1H-pyrazol-3-YL)methanol

Cat. No.: B2583601
CAS No.: 881008-97-5
M. Wt: 126.159
InChI Key: OTUVGILLGRMINB-UHFFFAOYSA-N
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Description

(1,4-Dimethyl-1H-pyrazol-3-YL)methanol is an organic compound with the molecular formula C6H10N2O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its versatile applications in various fields, including chemistry, biology, and industry .

Scientific Research Applications

(1,4-Dimethyl-1H-pyrazol-3-YL)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of various chemicals and materials

Safety and Hazards

“(1,4-Dimethyl-1H-pyrazol-3-YL)methanol” has several hazard statements including H302, H315, H320, and H335 . The precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

Future Directions

Pyrazole-based ligands, such as “(1,4-Dimethyl-1H-pyrazol-3-YL)methanol”, have gained tremendous attention in modern chemistry due to their various applications . They can be used as a model for further developments in catalytic processes relating to catecholase activity .

Biochemical Analysis

Biochemical Properties

(1,4-Dimethyl-1H-pyrazol-3-YL)methanol has been found to be involved in the oxidation reaction of catechol to o-quinone This suggests that it interacts with enzymes and other biomolecules involved in this biochemical reaction

Cellular Effects

Pyrazole derivatives have been reported to exhibit various biological activities, including antibacterial, anti-inflammatory, and anticancer properties . These activities suggest that this compound may influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that pyrazoles can form unique coordination with metal ions, which can be used as a precursor for the development of metalloenzymes . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that the compound is stable at room temperature

Metabolic Pathways

Given its involvement in the oxidation of catechol to o-quinone , it is likely that it interacts with enzymes and cofactors involved in this pathway

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,4-Dimethyl-1H-pyrazol-3-YL)methanol typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the reaction of 3,5-dimethyl-1H-pyrazole with formaldehyde in the presence of a base, such as sodium hydroxide, to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires stringent control of reaction parameters, including temperature, pressure, and pH, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(1,4-Dimethyl-1H-pyrazol-3-YL)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,4-Dimethyl-1H-pyrazol-3-YL)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential biological activities make it a valuable compound for various applications .

Properties

IUPAC Name

(1,4-dimethylpyrazol-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-5-3-8(2)7-6(5)4-9/h3,9H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTUVGILLGRMINB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881008-97-5
Record name (1,4-dimethyl-1H-pyrazol-3-yl)methanol
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